molecular formula C25H34N2O3 B14983908 N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide

Cat. No.: B14983908
M. Wt: 410.5 g/mol
InChI Key: WIVYOBVIIMQKOV-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include an azepane ring, a methoxyphenyl group, and an ethylphenoxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the ethylphenoxyacetamide moiety: This can be done through nucleophilic substitution reactions, where the azepane derivative reacts with an ethylphenoxyacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(azepan-1-yl)-2-(4-hydroxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-ethylphenoxy)acetamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C25H34N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C25H34N2O3/c1-3-20-8-12-23(13-9-20)30-19-25(28)26-18-24(27-16-6-4-5-7-17-27)21-10-14-22(29-2)15-11-21/h8-15,24H,3-7,16-19H2,1-2H3,(H,26,28)

InChI Key

WIVYOBVIIMQKOV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCCC3

Origin of Product

United States

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